Sodium 2,3,6-trichlorophenylacetate
Description
It is registered under India’s Insecticides Act, 1968, indicating its regulatory status as a pesticide . The compound is a sodium salt, enhancing its water solubility for soil application. Its mode of action mimics synthetic auxins, disrupting plant growth by interfering with cell division and elongation, particularly effective against deep-rooted perennial weeds like Convolvulus .
Properties
CAS No. |
2439-00-1 |
|---|---|
Molecular Formula |
C8H4Cl3NaO2 |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
sodium;2-(2,3,6-trichlorophenyl)acetate |
InChI |
InChI=1S/C8H5Cl3O2.Na/c9-5-1-2-6(10)8(11)4(5)3-7(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1 |
InChI Key |
YPWJVPXHSDMPQB-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl.[Na+] |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl.[Na+] |
Other CAS No. |
2439-00-1 |
Related CAS |
85-34-7 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3,6-trichlorophenylacetate typically involves the reaction of 2,3,6-trichlorophenylacetic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3,6-trichlorophenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenylacetic acids, while reduction can produce dechlorinated derivatives .
Scientific Research Applications
Sodium 2,3,6-trichlorophenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 2,3,6-trichlorophenylacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs in the Phenylacetic Acid Group
Sodium 2,3,6-trichlorophenylacetate belongs to the phenylacetic acid herbicide class, sharing functional similarities with:
Key Findings :
- Persistence: this compound and 2,3,6-TBA exhibit higher soil persistence compared to phenoxyacetic acids like 2,4-D, making them suitable for long-term weed control but posing risks of residual toxicity .
- Selectivity : Unlike Amiben, which targets broadleaf weeds in specific crops, this compound is broader in action but less selective.
Comparison with Phenoxyacetic Acid Derivatives
Phenoxyacetic acids (e.g., MCPA, 2,4-D) differ in their aromatic substitution patterns and functional groups:
| Compound Name | Chemical Structure | Key Use | Solubility | Soil Persistence | Mode of Action |
|---|---|---|---|---|---|
| MCPA | 2-Methyl-4-chlorophenoxyacetic acid | Post-emergence broadleaf control | Moderate | Low (1–3 weeks) | Systemic auxin disruption |
| Sesone | Sodium 2,4-dichlorophenoxyethyl sulfate | Pre-emergence, converts to 2,4-D | High | Moderate | Hydrolyzes to 2,4-D in soil |
Key Findings :
- Application Timing : this compound is strictly pre-emergence, whereas MCPA is post-emergence. Sesone bridges both via hydrolysis to 2,4-D .
- Persistence: this compound’s phenylacetic acid structure confers greater soil longevity than phenoxyacetic acids, reducing reapplication frequency but increasing environmental retention risks .
Comparison with Other Herbicide Classes
Organotin Compounds (e.g., Fentin acetate):
- Fentin acetate (triphenyltin acetate) is a fungicide and herbicide with acute toxicity to aquatic life, unlike this compound, which has lower non-target toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
